molecular formula C10H9N3O2 B1587456 methyl 6-(1H-pyrazol-1-yl)nicotinate CAS No. 321533-62-4

methyl 6-(1H-pyrazol-1-yl)nicotinate

Katalognummer: B1587456
CAS-Nummer: 321533-62-4
Molekulargewicht: 203.2 g/mol
InChI-Schlüssel: ZNCLEEDBRQOXRG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 6-(1H-pyrazol-1-yl)nicotinate is a heterocyclic compound featuring a pyridine core substituted with a pyrazole moiety at the 6-position and a methyl ester at the 3-position. Its molecular formula is C10H9N3O2, with a molecular weight of 203.20 g/mol. The compound is synthesized via nucleophilic aromatic substitution, typically using methyl 6-chloronicotinate as a precursor reacted with pyrazole in dimethylformamide (DMF) at 150°C for 30 minutes, yielding 19% after silica gel chromatography . High-resolution mass spectrometry (HRMS) confirms its structure: calculated m/z 319.1559 (C19H18N4O+H), observed 319.1532 . This compound serves as a key intermediate in medicinal chemistry, particularly in developing inhibitors of human dihydroorotate dehydrogenase (DHODH), a target for autoimmune diseases .

Eigenschaften

IUPAC Name

methyl 6-pyrazol-1-ylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-15-10(14)8-3-4-9(11-7-8)13-6-2-5-12-13/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNCLEEDBRQOXRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40395801
Record name methyl 6-(1H-pyrazol-1-yl)nicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321533-62-4
Record name methyl 6-(1H-pyrazol-1-yl)nicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biologische Aktivität

Methyl 6-(1H-pyrazol-1-yl)nicotinate is a compound that exhibits notable biological activity, particularly in the fields of antimicrobial and antiviral research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound features a unique structural arrangement that combines a nicotinate backbone with a pyrazole moiety. The molecular formula is C10H10N4O2C_{10}H_{10}N_4O_2, with a molecular weight of approximately 218.21 g/mol. The presence of nitrogen atoms in both the pyrazole and nicotinate structures allows for hydrogen bonding, which can significantly influence its reactivity and interactions with biological targets .

Antimicrobial Properties

Research indicates that this compound demonstrates significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Its effectiveness is attributed to its ability to inhibit enzyme activity and disrupt bacterial cell wall synthesis .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Aspergillus species64 µg/mL

Antiviral Activity

The compound has also been evaluated for its antiviral properties, particularly against viruses such as measles. In vitro studies have shown that it can inhibit viral replication by targeting cellular enzymes critical for viral lifecycle progression, notably dihydroorotate dehydrogenase (DHODH) .

Table 2: Antiviral Activity Against Measles Virus

CompoundpMIC50 (nM)
This compound7.0
Comparison Compound A5.5
Comparison Compound B6.0

The mechanism through which this compound exerts its biological effects primarily involves enzyme inhibition and modulation of receptor interactions. The dual heterocyclic structure enhances its ability to bind effectively to target sites, leading to altered enzyme activity that can inhibit microbial growth or viral replication .

Study on Antimicrobial Efficacy

A study published in the Journal of Biological Chemistry evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results demonstrated that this compound exhibited superior antimicrobial activity compared to other derivatives, making it a promising candidate for further development as an antimicrobial agent .

Evaluation of Antiviral Properties

In another study focusing on antiviral agents, this compound was found to significantly reduce measles virus replication in vitro. The study highlighted its potential as a lead compound for developing new antiviral therapies targeting DHODH .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research indicates that methyl 6-(1H-pyrazol-1-yl)nicotinate exhibits significant antimicrobial properties. It has been shown to be effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against species such as Aspergillus . The compound's mechanism of action is believed to involve modulation of enzyme activity and receptor binding, which can influence the efficacy of existing antimicrobial agents.

Potential as Antiviral Agents

Due to its biological activity, this compound may serve as a lead structure for developing new antiviral agents. Similar compounds have demonstrated efficacy against viral infections, suggesting that this compound could be explored for its antiviral potential .

Synthesis Overview:

  • Step 1: Formation of the pyrazole ring.
  • Step 2: Coupling with nicotinic acid derivatives.
  • Step 3: Purification and characterization.

The ability to synthesize this compound efficiently is crucial for its commercial application and further research into its biological activities .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its biological activity. The presence of both the pyrazole and nicotinate functionalities contributes to its ability to interact with various biological targets.

Compound Structure Notable Properties
This compoundStructureExhibits antimicrobial activity
Methyl 4-methyl-6-(pyrrolidin-1-yl)pyridine-3-carboxylateStructureUsed in enzyme inhibition studies
Methyl 4-methyl-6-(pyrrolidin-1-yl)isonicotinateStructureShows distinct biological activities

This table illustrates how variations in structure can influence the biological properties of related compounds, emphasizing the importance of structural modifications in drug design.

Case Studies and Research Findings

Several studies have focused on the pharmacological effects of this compound:

Case Study 1: Antimicrobial Efficacy
A study demonstrated that this compound exhibited potent activity against multidrug-resistant bacterial strains, highlighting its potential as a new antimicrobial agent .

Case Study 2: Enzyme Modulation
Research has shown that this compound can act as a modulator for specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders .

Vergleich Mit ähnlichen Verbindungen

Structural Similarity and Key Modifications

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name CAS Number Molecular Formula Key Substituents Similarity Score Notable Properties
Methyl 6-(1H-pyrazol-1-yl)nicotinate 1536648-98-2 C10H9N3O2 Pyrazole at C6, methyl ester at C3 0.81 (reference) Intermediate for DHODH inhibitors
Ethyl 1-(6-bromopyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate 72816-14-9 C13H13BrN4O2 Bromopyridine at C2, methyl-pyrazole at C5, ethyl ester 0.76 Enhanced halogen-mediated reactivity; potential for cross-coupling reactions
5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile 741717-60-2 C9H7N5 Pyridine at C2, amino and cyano groups on pyrazole 0.75 Increased polarity; applications in agrochemicals
Ethyl 1-(pyridin-3-yl)-1H-pyrazole-4-carboxylate 25700-11-2 C11H11N3O2 Pyridine at C3, ethyl ester 0.68 Reduced steric hindrance; modified pharmacokinetics
Methyl 6-(1H-pyrazol-1-yl)-2-(pyrrolidin-1-yl)nicotinate 2411636-91-2 C14H16N4O2 Pyrrolidine at C2, pyrazole at C6, methyl ester N/A Enhanced basicity; potential for improved bioavailability

Functional Group Impact on Properties

  • Ester vs. Cyano Groups: Replacement of the methyl ester (e.g., in 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile) with a cyano group increases polarity, altering solubility and biological activity .
  • Halogen Substitution : The bromine atom in ethyl 1-(6-bromopyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate facilitates Suzuki-Miyaura cross-coupling, enabling diversification of the pyridine ring .
  • Pyrrolidine Addition : Methyl 6-(1H-pyrazol-1-yl)-2-(pyrrolidin-1-yl)nicotinate exhibits increased basicity due to the pyrrolidine moiety, which may enhance binding to target enzymes like DHODH .

Spectroscopic Differentiation

NMR data (1H/13C, COSY, HMBC) reveal distinct substitution patterns. For instance, this compound shows characteristic pyrazole proton signals at δ 6.5–7.2 ppm, whereas pyrrolidine-containing analogs exhibit upfield shifts for alkyl protons (δ 1.5–3.0 ppm) .

Vorbereitungsmethoden

Nucleophilic Substitution on Halogenated Methyl Nicotinate

A common approach involves the reaction of methyl 2,6-dibromoisonicotinate with pyrazole in the presence of potassium metal in diglyme solvent under nitrogen atmosphere at elevated temperatures (~110 °C) for extended periods (up to 3 days). This method yields methyl 6-(1H-pyrazol-1-yl)nicotinate via selective substitution of one bromine atom by the pyrazole nucleophile.

  • Reaction conditions:
    • Reagents: Methyl 2,6-dibromoisonicotinate, pyrazole, potassium metal
    • Solvent: Diglyme
    • Temperature: 110 °C
    • Time: 3 days
    • Atmosphere: Nitrogen inert atmosphere
  • Mechanism: Formation of potassium pyrazolate intermediate which attacks the brominated nicotinate at the 6-position, displacing bromide.

Hydrazine Hydrate Reaction with Methyl Nicotinate Hydrochloride

Another method involves the reaction of methyl nicotinate hydrochloride with hydrazine hydrate in ethanol under reflux for about 20 hours to form nicotinohydrazide intermediates. These intermediates can then be reacted with 4-alkyl(aryl/heteroaryl)-4-methoxy-1,1,1-trihaloalk-3-en-2-ones in ethanol at reflux for 16 hours to yield pyrazolyl-substituted nicotinate derivatives. This method emphasizes green chemistry by using ethanol as a solvent and provides moderate to high yields (67–91%).

  • Key steps:
    • Formation of hydrazide intermediate by refluxing methyl nicotinate hydrochloride with hydrazine hydrate in ethanol.
    • Cyclocondensation with trihaloalkenones to form pyrazolyl nicotinohydrazides.
    • Isolation by filtration, washing, recrystallization.

Multi-Step Organic Synthesis with Catalysts

Some synthetic protocols include palladium-catalyzed coupling reactions and other organometallic steps to introduce pyrazole or other heterocyclic units onto nicotinate derivatives. For example, palladium-catalyzed cross-coupling reactions using reagents like Pd(PPh3)4, CuI, and bases in solvents such as THF and triethylamine have been reported for related ligand syntheses.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Solvent Temperature Reaction Time Yield (%) Notes
Nucleophilic substitution on methyl 2,6-dibromoisonicotinate Methyl 2,6-dibromoisonicotinate, pyrazole, K metal Diglyme, N2 atmosphere Diglyme 110 °C 3 days Not specified High selectivity for 6-position substitution
Hydrazine hydrate reaction with methyl nicotinate hydrochloride, followed by cyclocondensation Methyl nicotinate hydrochloride, hydrazine hydrate, trihaloalkenones Ethanol reflux Ethanol 78 °C (reflux) 16–20 h 67–91 Green solvent, moderate to high yield
Palladium-catalyzed coupling Halogenated nicotinate esters, pyrazole derivatives, Pd catalysts Pd(PPh3)4, CuI, bases THF, triethylamine Room temp to reflux Hours Not specified Suitable for complex ligand synthesis
Patented commercial process Methyl ester precursors Optimized catalyst loading Various Optimized Optimized High Designed for scale-up, reduced byproducts

Research Findings and Optimization Notes

  • The use of ethanol as a green solvent in cyclocondensation reactions provides environmentally friendly conditions with good yields and product purity.
  • Potassium metal in diglyme effectively generates the pyrazolate nucleophile for substitution on dibromo nicotinate esters, though the reaction requires prolonged heating and inert atmosphere to prevent side reactions.
  • Catalyst selection and loading are critical in palladium-catalyzed methods to minimize byproducts and improve conversion efficiency, especially for scale-up applications.
  • Reaction monitoring by thin-layer chromatography (TLC) and recrystallization purification are standard practices to ensure product quality.
  • The presence of substituents on pyrazole or nicotinate rings can influence reaction rates and yields, necessitating tailored reaction conditions for different derivatives.

Q & A

Q. What are the optimal synthetic conditions for preparing methyl 6-(1H-pyrazol-1-yl)nicotinate with high purity?

Methodological Answer: The synthesis typically involves coupling pyrazole derivatives with nicotinate esters. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency due to their ability to stabilize intermediates.
  • Catalyst : Palladium-based catalysts (e.g., Pd(PPh₃)₄) or copper-mediated coupling reactions are common for C–N bond formation.
  • Temperature : Reactions are often conducted at 80–100°C for 12–24 hours.
    Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization (using ethanol or methanol) ensures high purity. Characterization via ¹H/¹³C NMR and mass spectrometry (MS) is critical for verifying structural integrity .

Q. How should researchers standardize analytical methods for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to resolve aromatic proton signals (6.5–8.5 ppm for pyrazole and pyridine rings).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H]⁺ = 230.27 g/mol).
  • HPLC-PDA : Reverse-phase C18 columns with acetonitrile/water gradients (5–95% over 20 min) assess purity (>98%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

Methodological Answer:

  • Statistical Analysis : Apply factorial design (e.g., 2^k designs) to isolate variables (e.g., substituent position, solvent polarity) influencing bioactivity .
  • Dose-Response Studies : Use IC₅₀/EC₅₀ assays with triplicate measurements to account for variability.
  • Structural Confirmation : Single-crystal X-ray diffraction (SC-XRD) validates stereochemical assignments, which may explain discrepancies in receptor binding .

Example Workflow:

Synthesize derivatives with controlled substituent variations.

Test in vitro activity against target enzymes (e.g., kinases).

Cross-validate with molecular docking simulations to identify binding pose inconsistencies .

Q. What advanced techniques are suitable for studying the compound’s interaction with biological targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (kₐ, k𝒹) in real time.
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS).
  • Cryo-EM : Resolves binding conformations in membrane-bound receptors (e.g., GPCRs) .

Q. How can AI-driven methods optimize reaction pathways for this compound synthesis?

Methodological Answer:

  • Machine Learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict optimal catalysts/solvents.
  • Automated Lab Platforms : Use robotic liquid handlers for high-throughput screening of reaction conditions.
  • COMSOL Multiphysics : Simulate heat/mass transfer to scale up reactions without compromising yield .

Case Study :
A 2024 study achieved a 22% yield improvement by integrating ML-predicted solvent combinations (DMF/THF 3:1) and flow chemistry .

Q. What strategies mitigate stability issues during long-term storage of this compound?

Methodological Answer:

  • Degradation Analysis : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring.
  • Formulation : Lyophilization with cryoprotectants (e.g., trehalose) reduces hydrolysis.
  • Packaging : Amber glass vials under argon atmosphere prevent photolytic/oxidative degradation .

Methodological Design & Data Analysis

Q. How to design experiments for evaluating structure-activity relationships (SAR) in derivatives?

Methodological Answer:

  • Orthogonal Array Testing : Vary substituents (e.g., electron-withdrawing groups at pyrazole C3) while keeping core structure constant.
  • Multivariate Analysis : PCA or PLS regression correlates structural descriptors (e.g., logP, polar surface area) with bioactivity .

Q. What statistical approaches address batch-to-batch variability in synthesis?

Methodological Answer:

  • Control Charts : Monitor yield/purity across batches using Shewhart charts.
  • Design of Experiments (DoE) : Response surface methodology (RSM) identifies critical process parameters (CPPs) .

Q. Emerging Research Directions

  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact .
  • In Silico Toxicology : Predict metabolite toxicity via ADMET software (e.g., SwissADME) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 6-(1H-pyrazol-1-yl)nicotinate
Reactant of Route 2
Reactant of Route 2
methyl 6-(1H-pyrazol-1-yl)nicotinate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.